![molecular formula C12H13NO4 B1588423 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] CAS No. 65894-76-0](/img/structure/B1588423.png)
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]
Vue d'ensemble
Description
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime], also known as 1-Phenyl-1,2-propanedione-2-(o-ethoxycarboxy)oxime, is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 . This compound is part of the oxime ester family .
Molecular Structure Analysis
The molecular structure of 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] include a molecular weight of 235.24 . More specific properties such as density, boiling point, vapour pressure, and others are not provided in the available sources .Applications De Recherche Scientifique
Synthetic Organic Chemistry
This compound is utilized as a building block in synthetic organic chemistry. Its structure allows for various chemical reactions, including nucleophilic addition or cyclization, to create complex molecules for pharmaceuticals or agrochemicals .
Catalysis Research
Researchers use this oxime in catalysis studies, particularly in exploring its role as a ligand or a chelating agent that can influence the rate of chemical reactions. This has implications in developing more efficient industrial processes .
Material Science
In material science, the compound’s unique properties are explored for creating new materials with potential applications in electronics or nanotechnology. It could be used to modify surface properties or as a precursor for conductive polymers .
Pharmaceutical Development
The oxime derivative is a candidate for drug development due to its potential biological activity. It could serve as a lead compound in the synthesis of new drugs with applications in treating various diseases .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or a standard in chromatographic analysis or spectrometry to identify or quantify other substances, due to its well-defined characteristics .
Environmental Chemistry
The compound’s interaction with environmental factors is studied to understand its stability, degradation, and potential as a pollutant or a component in remediation strategies .
Biochemistry
In biochemistry, the compound’s reactivity with biomolecules is of interest. It could be used to study enzyme mechanisms or in the design of enzyme inhibitors that have therapeutic applications .
Agrochemistry
Finally, in agrochemistry, this compound could be investigated for its use in developing new pesticides or herbicides, given its chemical flexibility and potential biological activity .
Safety And Hazards
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Propriétés
IUPAC Name |
ethyl [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(15)17-13-9(2)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMWUMUNUXUYKT-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O/N=C(\C)/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070367 | |
| Record name | 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] | |
CAS RN |
65894-76-0, 251985-51-0 | |
| Record name | 1,2-Propanedione, 1-phenyl-, 2-(O-(ethoxycarbonyl)oxime) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065894760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(ethoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenyl-1,2-propanedione-2-(o-ethoxycarbonyl)oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2YTU5Z2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
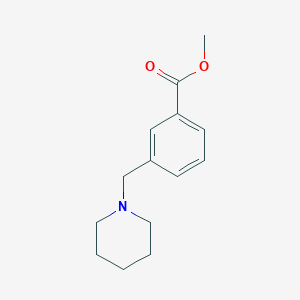
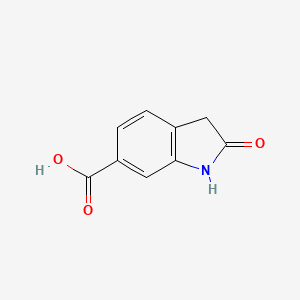
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)

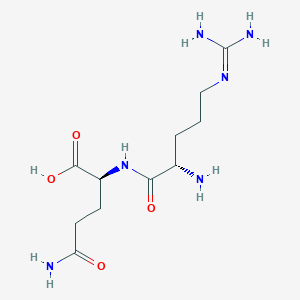
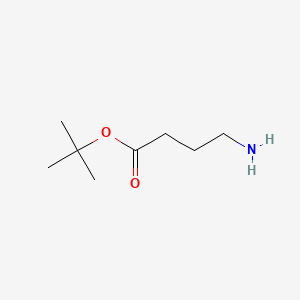

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)
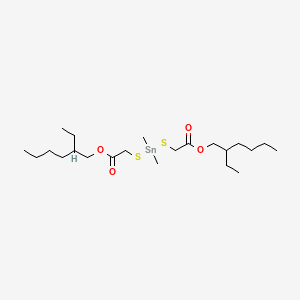

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)